Valeraldehyde-O-pentafluorophenylmethyl-oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

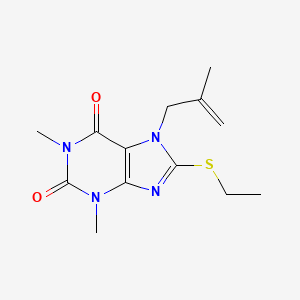

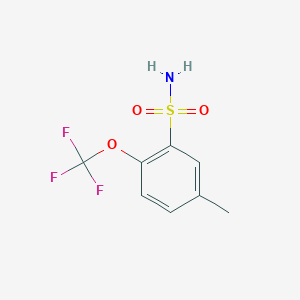

Valeraldehyde-O-pentafluorophenylmethyl-oxime, also known as Pentanal-O-pentafluorophenylmethyl-oxime or Valeraldehyde O-2,3,4,5,6-PFBHA-oxime, is an analytical standard . It has the empirical formula C12H12F5NO and a molecular weight of 281.22 .

Molecular Structure Analysis

The molecule contains a total of 31 atoms: 12 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 5 Fluorine atoms .Physical and Chemical Properties Analysis

This compound is an analytical standard with an assay of ≥98.0% (GC). It has a limited shelf life, with the expiry date indicated on the label. It is suitable for techniques such as HPLC and gas chromatography (GC). The storage temperature is 2-8°C .Applications De Recherche Scientifique

Asymmetric Catalysis and Organic Synthesis

The catalytic enantioselective β-hydroxylation of α,β-unsaturated aldehydes using derivatives of Valeraldehyde-O-pentafluorophenylmethyl-oxime leads to the production of chiral carbonyl β-oxime ethers. These compounds are of interest due to their applications in synthesizing sex pheromone analogues, anti-inflammatory agents, and analogues of penicillin and cephalosporin. This process can be performed on a gram scale, maintaining high enantioselectivity and yield, indicating its potential for large-scale applications in pharmaceutical and agrochemical industries (Bertelsen et al., 2007).

Oxidation Processes and Chemical Synthesis

The cerium(IV) oxidation of Valeraldehyde is a precursor in the synthesis of valeric acid, a compound with extensive industrial applications, including plasticizers, lubricants, and solvents. This study highlights the role of surfactants in enhancing the oxidation rate, presenting a methodological advancement in the efficient synthesis of industrially relevant chemicals (Ghosh et al., 2015).

Analytical Chemistry Applications

This compound derivatives are utilized in the chromatographic determination of aldehydes in gaseous and air samples, contributing to environmental monitoring and analysis. These derivatives offer superior volatility and sensitivity for gas chromatographic detection, facilitating the assessment of air quality and the investigation of aldehydes' role in air pollution (Nishikawa & Sakai, 1995).

Bioconjugation and Chemical Biology

The formation of oximes and hydrazones using this compound derivatives is critical in bioconjugation strategies. These reactions enable the linkage of biomolecules for various applications, including drug delivery systems and the development of novel biomaterials. Recent advancements have led to faster and more versatile conjugation methods, enhancing the potential for innovative treatments and diagnostics (Kölmel & Kool, 2017).

Glucosinolate Biosynthesis Research

Research into the biosynthesis of glucosinolates, a class of compounds found in certain plants with potential anticancer properties, has identified this compound derivatives as specific precursors. This insight is crucial for understanding the metabolic pathways involved in glucosinolate production and for developing bioengineering approaches to enhance the nutritional value of crop plants (Lee & Serif, 1971).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVUQQBKUBLHIZ-BLLMUTORSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932710-56-0 |

Source

|

| Record name | 932710-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B2916654.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2916658.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2916661.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2916663.png)

![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2916665.png)